2-(Piperidin-4-ylidene)acetic acid hydrochloride

Catalog No.
S804123
CAS No.
84839-57-6
M.F
C7H12ClNO2
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-4-ylidene)acetic acid hydrochloride

CAS Number

84839-57-6

Product Name

2-(Piperidin-4-ylidene)acetic acid hydrochloride

IUPAC Name

2-piperidin-4-ylideneacetic acid;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

HRTQZNJQEGSCQK-UHFFFAOYSA-N

SMILES

C1CNCCC1=CC(=O)O.Cl

Canonical SMILES

C1CNCCC1=CC(=O)O.Cl

2-(Piperidin-4-ylidene)acetic acid hydrochloride (CAS 84839-57-6) is a versatile, conformationally restricted bifunctional building block widely utilized in the synthesis of integrin antagonists, spirocyclic pharmacophores, and rigidified peptide mimetics. Featuring an exocyclic double bond conjugated to a carboxylic acid, this compound provides a rigid geometric scaffold that locks the spatial orientation of downstream substituents, a critical feature for binding pocket optimization in drug discovery [1]. Supplied as a stable hydrochloride salt, it circumvents the handling and solubility challenges inherent to zwitterionic free amino acids, offering a reliable precursor for both N-alkylation/arylation and direct amide coupling workflows in industrial medicinal chemistry [2].

Research Fit

Pre-protonated amine for direct amide coupling without deprotection
Reported high aqueous solubility supports homogeneous assay conditions
Key intermediate for sEH inhibitor and PROTAC synthesis

Substituting this compound with its saturated analog, 2-(piperidin-4-yl)acetic acid, entirely eliminates the exocyclic double bond, resulting in a flexible side chain that dramatically reduces target binding affinity in rigidified pharmacophores like RGD mimetics and increases entropic penalties during receptor engagement [1]. Furthermore, attempting to use the zwitterionic free base instead of the hydrochloride salt leads to severe processability issues, including poor solubility in standard aprotic coupling solvents (e.g., DMF, DCM) and unpredictable stoichiometry during amide bond formation. Alternatively, employing esterified or N-Boc protected variants introduces mandatory, yield-reducing protection/deprotection steps that complicate scale-up and increase overall synthetic overhead [2].

Substitution Risk

Free base solubility mismatch
Low aqueous solubility may limit homogeneous assay conditions and require organic co-solvents, potentially altering reaction profiles.
Protected analogs require deprotection
N-Boc and N-Cbz derivatives introduce extra synthetic steps and divergent impurity profiles, invalidating direct route substitution.
Ester derivative incompatibility
Ethyl ester form demands saponification or transesterification, which may generate side products and compromise coupling efficiency.

Solubility and Coupling Efficiency in Aprotic Solvents

The hydrochloride salt form of 2-(piperidin-4-ylidene)acetic acid demonstrates higher solubility and faster coupling rates in standard peptide coupling workflows compared to its zwitterionic free base. In standard aprotic solvents like DMF or DCM, the free base exhibits minimal solubility (<5 mg/mL), leading to heterogeneous reaction mixtures and extended coupling times. In contrast, the hydrochloride salt, when neutralized in situ with non-nucleophilic bases such as DIPEA, achieves complete dissolution (>50 mg/mL) and facilitates rapid, homogeneous amide coupling with reagents like HATU or EDC, typically achieving >90% conversion within 2 hours [1].

Evidence DimensionSolubility and Coupling Conversion Rate
Target Compound Data>50 mg/mL in DMF (with DIPEA); >90% coupling conversion in 2h
Comparator Or BaselineFree base zwitterion (<5 mg/mL solubility; <40% conversion in 2h)
Quantified Difference10-fold increase in solubility; >2-fold increase in coupling efficiency
ConditionsDMF solvent, 1.2 eq HATU, 3.0 eq DIPEA, ambient temperature

Ensures homogeneous reaction conditions and high yields in automated or scaled-up amide coupling workflows, eliminating the need for harsh solvent mixtures.

Aqueous Solubility
Class-level
HCl salt: 295 mg/mL (predicted, LogS −0.22)
Free base: poor water solubility
Supports aqueous-phase reaction conditions
Predicted value; experimental data absent

Conformational Rigidity for Target Affinity (vs Saturated Analog)

The presence of the exocyclic double bond in 2-(piperidin-4-ylidene)acetic acid provides critical conformational restriction compared to the fully saturated 2-(piperidin-4-yl)acetic acid. In the development of integrin antagonists and rigidified receptor ligands, the sp2-hybridized exocyclic carbon locks the acetic acid moiety in a defined trajectory. Structure-activity relationship (SAR) studies in analogous rigidified systems show that replacing the unsaturated ylidene linker with a flexible saturated linker increases the entropic penalty of binding, often resulting in a 10- to 50-fold drop in receptor binding affinity (IC50) due to the loss of optimal vector projection for the pharmacophore [1].

Evidence DimensionReceptor Binding Affinity (IC50) in rigidified ligand models
Target Compound DataMaintained low-nanomolar affinity due to locked trajectory
Comparator Or BaselineSaturated analog (2-(piperidin-4-yl)acetic acid) showing 10- to 50-fold reduced affinity
Quantified Difference1 to 1.7 log-order enhancement in binding affinity
ConditionsIn vitro receptor binding assays for integrin/GPCR targets

Procuring the unsaturated building block is essential for maintaining the spatial geometry required for target engagement in structure-based drug design.

Batch QC Documentation
Data to verify
HCl salt: 97% purity, NMR, HPLC, GC
Free base: NLT 97%, typically no batch QC spectra
Supports batch-to-batch reproducibility
Vendor-dependent; confirm prior to procurement

Synthetic Step Economy vs Protected Alternatives

Utilizing the unprotected 2-(piperidin-4-ylidene)acetic acid hydrochloride allows for divergent synthetic strategies that are more step-economical than using N-Boc or ester-protected variants (e.g., ethyl 2-(piperidin-4-ylidene)acetate). Procuring the pre-formed acid hydrochloride enables direct amide coupling at the carboxylate followed by immediate functionalization of the piperidine nitrogen, or vice versa, without the need for intermediate saponification or acidic deprotection steps. This eliminates at least one to two synthetic steps, reducing overall solvent consumption by up to 30% and avoiding the typical 10-15% yield loss associated with each deprotection and purification cycle during scale-up [1].

Evidence DimensionSynthetic Step Count and Yield Retention
Target Compound Data0 deprotection steps required; maximum yield retention
Comparator Or BaselineEster or N-Boc protected analogs (require 1-2 deprotection steps, 10-15% yield loss per step)
Quantified DifferenceElimination of 1-2 steps; 10-30% improvement in overall synthetic throughput
ConditionsMulti-step API intermediate synthesis

Reduces raw material costs, solvent waste, and processing time in the scalable manufacturing of piperidine-containing APIs.

Synthetic Step Economy
Class-level
Direct coupling saves 1–2 steps vs protected analogs; reported final inhibitors with IC₅₀ < 1 nM
Streamlines synthesis of sEH probes
Reported for amide coupling route
Storage Stability
Reported
Solution stable 6 months at −80°C, 1 month at −20°C
Free base: no stability data
Supports long-term compound management
Vendor guidelines; verify under lab conditions

Synthesis of Integrin Antagonists and RGD Mimetics

The conformational rigidity imparted by the exocyclic double bond makes this compound a highly effective precursor for synthesizing integrin antagonists. The locked geometry precisely projects the acidic pharmacophore to mimic the aspartic acid residue of the RGD sequence, a structural requirement for binding to targets like alpha-v beta-3 or GPIIb/IIIa receptors [1].

Development of Spirocyclic Piperidine Scaffolds

The reactive exocyclic double bond serves as a prime site for cycloaddition reactions or Michael additions, enabling the construction of complex spirocyclic systems. These 3D-rich scaffolds are increasingly utilized in modern drug discovery to improve the physicochemical properties and patentability of pipeline candidates [2].

Step-Economical Library Generation in Medicinal Chemistry

Because it is supplied as a stable hydrochloride salt without N- or O-protecting groups, it allows for rapid, orthogonal functionalization in high-throughput library synthesis. Chemists can perform parallel amide couplings at the carboxylic acid followed by diverse N-alkylations or N-arylations without intermediate deprotection bottlenecks, directly leveraging the step economy described previously [3].

Application Fit

Application
Selection Property
Validation Focus
sEH inhibitor lead optimization
Direct amide coupling without deprotection
Inhibitor potency and metabolic stability in liver microsomes
PROTAC linker chemistry
Free amine for direct conjugation
Minimal residual TFA/metal contaminants
Aqueous-phase screening
High predicted water solubility
Solvent-free assay conditions, minimal interference
Parallel synthesis & DEL construction
Batch QC documentation (NMR, HPLC, GC)
Reaction reproducibility across large compound sets

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